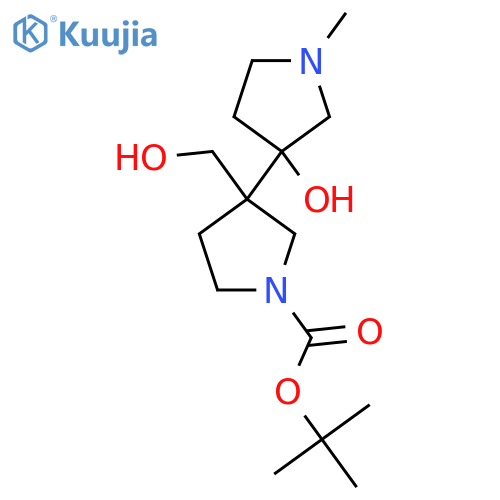Cas no 2171858-14-1 (tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate)

2171858-14-1 structure
商品名:tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- EN300-1646767
- 2171858-14-1
-
- インチ: 1S/C15H28N2O4/c1-13(2,3)21-12(19)17-8-5-14(9-17,11-18)15(20)6-7-16(4)10-15/h18,20H,5-11H2,1-4H3
- InChIKey: KMJOVUXTHBBSHG-UHFFFAOYSA-N
- ほほえんだ: OC1(CN(C)CC1)C1(CO)CN(C(=O)OC(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 300.20490738g/mol
- どういたいしつりょう: 300.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 73.2Ų
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646767-0.05g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 0.05g |
$1140.0 | 2023-06-04 | ||
| Enamine | EN300-1646767-250mg |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 250mg |
$1249.0 | 2023-09-21 | ||
| Enamine | EN300-1646767-1000mg |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 1000mg |
$1357.0 | 2023-09-21 | ||
| Enamine | EN300-1646767-1.0g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 1g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1646767-0.1g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 0.1g |
$1195.0 | 2023-06-04 | ||
| Enamine | EN300-1646767-2.5g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 2.5g |
$2660.0 | 2023-06-04 | ||
| Enamine | EN300-1646767-10.0g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 10g |
$5837.0 | 2023-06-04 | ||
| Enamine | EN300-1646767-5.0g |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 5g |
$3935.0 | 2023-06-04 | ||
| Enamine | EN300-1646767-500mg |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 500mg |
$1302.0 | 2023-09-21 | ||
| Enamine | EN300-1646767-10000mg |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
2171858-14-1 | 10000mg |
$5837.0 | 2023-09-21 |
tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 関連文献
-
1. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
2171858-14-1 (tert-butyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量